(2Z,5E)-5-(4-nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5E)-5-(4-nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-(4-nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives. Common reagents include:
- Aldehydes (e.g., 4-nitrobenzaldehyde)
- Amines (e.g., aniline derivatives)
- Thiazolidinone derivatives
Reaction conditions often involve:
- Solvents such as ethanol or methanol
- Catalysts like piperidine or acetic acid
- Reflux conditions for several hours
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-(4-nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a lead compound for developing new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-(4-nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Interference with signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5E)-5-(4-chlorobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- (2Z,5E)-5-(4-methylbenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
Uniqueness
(2Z,5E)-5-(4-nitrobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, for example, may enhance its antimicrobial activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H15N3O3S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(5E)-5-[(4-nitrophenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H15N3O3S/c26-21-20(15-16-11-13-19(14-12-16)25(27)28)29-22(23-17-7-3-1-4-8-17)24(21)18-9-5-2-6-10-18/h1-15H/b20-15+,23-22? |
InChI Key |
NESPTPIHXFQZCJ-COSNONQRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/S2)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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